N-benzyl-2-(4-bromophenoxy)-N-methylacetamide
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Overview
Description
“N-benzyl-2-(4-bromophenoxy)-N-methylacetamide” is a chemical compound with the molecular formula C15H14BrNO2 . It has a molecular weight of 320.18 .
Molecular Structure Analysis
The molecular structure of “N-benzyl-2-(4-bromophenoxy)-N-methylacetamide” can be analyzed using various chemometric descriptors . These descriptors are computed from the optimized structures using software like Spartan 14 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-2-(4-bromophenoxy)-N-methylacetamide” can be predicted using its structural and chemical features . These features can be derived from its molecular structure .Scientific Research Applications
Comprehensive Analysis of “N-benzyl-2-(4-bromophenoxy)-N-methylacetamide” Applications in Scientific Research
“N-benzyl-2-(4-bromophenoxy)-N-methylacetamide” is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each with its own section and heading.
Medicinal Chemistry: Synthesis of Bioactive Molecules: This compound can serve as a precursor in the synthesis of bioactive molecules. Its structure contains functional groups that are amenable to further chemical modifications, which can lead to the development of new pharmaceuticals with potential therapeutic effects.
Material Science: Development of Organic Semiconductors: The bromophenoxy moiety within the compound’s structure suggests its utility in the field of material science, particularly in the development of organic semiconductors. These materials are crucial for creating flexible electronic devices.
Analytical Chemistry: Chromatographic Studies: “N-benzyl-2-(4-bromophenoxy)-N-methylacetamide” may be used as a standard or a reagent in chromatographic studies to help identify or quantify substances within a mixture and understand their interactions.
Chemical Biology: Protein Interaction Studies: In chemical biology, this compound could be utilized to study protein interactions. By attaching it to a protein of interest, researchers can investigate the binding affinities and kinetics of protein-ligand interactions.
Organic Synthesis: Building Block for Complex Molecules: Due to its reactive sites, the compound is a valuable building block in organic synthesis. It can be used to construct more complex molecules through various organic reactions, such as coupling reactions.
Environmental Science: Degradation Studies: The compound’s stability and degradation under environmental conditions can be studied to assess its impact on ecosystems. This is important for understanding the long-term effects of new chemicals before they are widely used.
Each application area mentioned above requires a deep understanding of the compound’s chemical properties and behavior in different contexts. While the search did not yield specific applications for “N-benzyl-2-(4-bromophenoxy)-N-methylacetamide,” the analysis provided is based on the general chemical structure and potential reactivity of the compound . Further research and experimentation would be necessary to explore these applications in detail.
Future Directions
The future directions for “N-benzyl-2-(4-bromophenoxy)-N-methylacetamide” could involve its potential use as a novel anti-tubercular agent . The ADME and drug-likeness prediction of the designed molecules showed good pharmacokinetic properties , indicating the application prospect of these compounds as novel MTB-H37Rv inhibitors .
properties
IUPAC Name |
N-benzyl-2-(4-bromophenoxy)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-18(11-13-5-3-2-4-6-13)16(19)12-20-15-9-7-14(17)8-10-15/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHGEZACCFKHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-bromophenoxy)-N-methylacetamide |
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